Scandium(III) carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

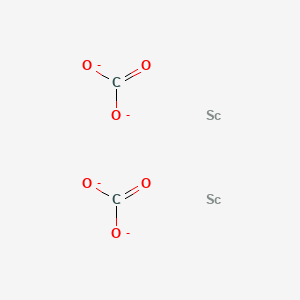

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51299-79-7 |

|---|---|

Molecular Formula |

CH2O3Sc |

Molecular Weight |

106.981 g/mol |

IUPAC Name |

carbonic acid;scandium |

InChI |

InChI=1S/CH2O3.Sc/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

VULYCJKXPIRIEQ-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc].[Sc] |

Canonical SMILES |

C(=O)(O)O.[Sc] |

Related CAS |

51299-79-7 5809-49-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Scandium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for scandium(III) carbonate (Sc₂(CO₃)₃), a key precursor in the production of high-purity scandium compounds for various advanced applications, including in the biomedical field. The synthesis routes detailed herein encompass precipitation from scandium salt solutions, direct carbonation of scandium oxide, and recovery from industrial byproducts such as red mud. This document offers detailed experimental protocols, quantitative data for process optimization, and visual workflows to elucidate the logical steps involved in each method.

Precipitation from Aqueous Solution

The precipitation of this compound from a soluble scandium salt using a carbonate source is a common laboratory-scale synthesis method. This technique allows for good control over purity, although careful optimization is required to achieve desired particle characteristics.

Experimental Protocol

Objective: To synthesize this compound by reacting scandium(III) chloride with sodium carbonate.

Materials:

-

Scandium(III) chloride (ScCl₃)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Hydrochloric acid (HCl, for pH adjustment)

-

Ammonium hydroxide (B78521) (NH₄OH, for pH adjustment)

Procedure:

-

Preparation of Scandium Solution: Dissolve a stoichiometric amount of scandium(III) chloride in deionized water to achieve a desired concentration (e.g., 0.1 M).

-

Preparation of Carbonate Solution: Prepare a solution of sodium carbonate in deionized water (e.g., 0.15 M).

-

Precipitation: Slowly add the sodium carbonate solution to the scandium chloride solution under constant stirring. A white precipitate of this compound will form.

-

pH Control: Monitor the pH of the solution during the precipitation process. Adjust the pH to a range of 6.5-7.5 using dilute HCl or NH₄OH to optimize the precipitation and minimize the formation of scandium hydroxide.

-

Digestion: Continue stirring the suspension at a controlled temperature (e.g., 50-60 °C) for a period of 1-2 hours to allow for particle growth and improved filterability.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove soluble impurities, followed by a final wash with ethanol.

-

Drying: Dry the resulting this compound powder in an oven at a temperature below 100 °C to a constant weight.

Quantitative Data

| Parameter | Value/Range | Notes |

| Purity | >99% | Dependent on the purity of precursors and washing efficiency. |

| Yield | >95% | Highly dependent on pH control and minimizing losses during filtration. |

| Particle Size | 1-10 µm | Can be influenced by factors such as reactant concentration, stirring speed, and digestion time. |

Experimental Workflow

Precipitation Synthesis Workflow

Direct Carbonation of Scandium(III) Oxide

This method involves the reaction of scandium(III) oxide with carbon dioxide in an aqueous medium. It is a potentially cleaner route as it avoids the use of salt precursors.[1]

Experimental Protocol

Objective: To synthesize this compound by reacting scandium(III) oxide with carbon dioxide.

Materials:

-

Scandium(III) oxide (Sc₂O₃), high-purity

-

Deionized water

-

Carbon dioxide (CO₂) gas

Procedure:

-

Slurry Preparation: Suspend a known amount of scandium(III) oxide powder in deionized water to form a slurry. The particle size of the Sc₂O₃ can influence the reaction rate.

-

Carbonation: Bubble CO₂ gas through the slurry at a controlled flow rate. The reaction can be carried out at room temperature.[1] The reaction is exothermic.[1]

-

Reaction Time: Continue the carbonation for a sufficient period (e.g., 24-48 hours) to ensure complete conversion. The reaction progress can be monitored by analyzing the solid phase.

-

Filtration and Washing: After the reaction is complete, filter the solid product and wash it with deionized water to remove any unreacted starting material or byproducts.

-

Drying: Dry the this compound powder in an oven at a low temperature (e.g., 80-100 °C).

Quantitative Data

| Parameter | Value/Range | Notes |

| Purity | Up to 99.999% | Dependent on the purity of the starting scandium oxide. |

| Yield | Can be quantitative | Reaction time and CO₂ pressure are key factors. |

| Particle Size | Variable | Influenced by the particle size of the initial scandium oxide and reaction conditions. |

Experimental Workflow

Direct Carbonation Workflow

Recovery from Industrial Byproducts (Red Mud)

Red mud, a waste product from the Bayer process for alumina (B75360) production, contains valuable trace elements, including scandium. The recovery of scandium from red mud involves a multi-step hydrometallurgical process.

Experimental Protocol

Objective: To extract and precipitate scandium from red mud.

Materials:

-

Red mud

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Calcium hydroxide (Ca(OH)₂)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Leaching:

-

Prepare a leaching solution of sodium carbonate and sodium bicarbonate in water.

-

Mix the red mud with the leaching solution to form a slurry.

-

Heat the slurry to a specific temperature (e.g., 80-90 °C) and maintain for several hours under constant agitation to dissolve the scandium as a soluble carbonate complex.

-

-

Solid-Liquid Separation:

-

Filter the slurry to separate the scandium-rich pregnant leach solution from the solid residue.

-

-

Precipitation:

-

To the pregnant leach solution, add a precipitating agent such as calcium hydroxide (lime milk).

-

This will precipitate scandium, often along with other impurities. A small excess of CaO can separate up to 90% of scandium while keeping most of the zirconium in solution.

-

-

Purification (Acid Dissolution and Re-precipitation):

-

The crude scandium precipitate is then treated with an acid, such as sulfuric acid, to dissolve the scandium.

-

The resulting acidic solution, containing scandium sulfate, can be further purified. The final scandium carbonate can be obtained by precipitating with a carbonate source as described in Method 1.

-

Quantitative Data

| Parameter | Value/Range | Notes |

| Scandium Extraction Efficiency | Up to 82% | From carbonate-bicarbonate solutions, dependent on leaching conditions. |

| Purity of Final Product | Variable | Requires multiple purification steps to achieve high purity. |

| Overall Recovery | Lower than pure synthesis methods | Due to the complexity of the process and potential losses at each stage. |

Logical Relationship Diagram

Scandium Recovery from Red Mud

References

An In-depth Technical Guide to the Crystal Structure Analysis of Scandium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure analysis of scandium(III) carbonate. While detailed crystallographic data for pure this compound (Sc₂(CO₃)₃) remains elusive in publicly accessible literature, this document consolidates available information on its synthesis, characterization, and thermal decomposition. The focus is on the hydrated form, Sc₂(CO₃)₃·xH₂O, which is the common subject of study. This guide presents standardized experimental protocols derived from existing literature and outlines the typical workflow for the analysis of this compound. The information is intended to serve as a foundational resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the properties and applications of scandium compounds.

Introduction

This compound is a water-insoluble scandium source that serves as a critical precursor for the synthesis of other scandium compounds, most notably scandium oxide (Sc₂O₃) through calcination.[1] Its properties and purity are pivotal in determining the quality of the final scandium-based materials, which have applications in diverse fields such as high-strength aluminum-scandium alloys, solid oxide fuel cells, and high-intensity lighting.[2] Despite its importance, a definitive crystal structure for this compound has not been widely published, presenting a notable gap in the material science literature. This guide aims to provide a detailed account of the known synthesis and characterization methodologies.

Physicochemical Properties

This compound is typically encountered as a white, hydrated powder.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrate (B1144303)

| Property | Value | Reference(s) |

| Chemical Formula | Sc₂(CO₃)₃·xH₂O | [3][4] |

| Appearance | White solid/powder | [3][4] |

| Molar Mass (anhydrous) | 269.94 g/mol | [4] |

| Solubility in Water | Insoluble | [1] |

| Primary Use | Precursor for other scandium compounds | [1] |

Experimental Protocols

Synthesis of this compound Hydrate

Two primary methods for the synthesis of this compound hydrate are reported in the literature. The first involves the precipitation from an aqueous solution, while the second utilizes the reaction of scandium oxide with carbon dioxide.

Protocol 3.1.1: Precipitation from Aqueous Solution

This method relies on the reaction of a soluble scandium salt with a soluble carbonate source.

-

Materials:

-

Scandium salt (e.g., scandium chloride, ScCl₃, or scandium nitrate, Sc(NO₃)₃)

-

Soluble carbonate (e.g., sodium carbonate, Na₂CO₃, or ammonium (B1175870) carbonate, (NH₄)₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

-

-

Procedure:

-

Prepare an aqueous solution of the scandium salt.

-

Separately, prepare an aqueous solution of the soluble carbonate.

-

While stirring, slowly add the carbonate solution to the scandium salt solution. A white precipitate of this compound hydrate will form.[4]

-

Continue stirring for a predetermined period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the collected solid in an oven at a low temperature (e.g., 80-100 °C) to yield this compound hydrate powder.

-

Protocol 3.1.2: Reaction of Scandium Oxide with Carbon Dioxide

This method involves the direct carbonation of scandium oxide in an aqueous medium.

-

Materials:

-

Scandium oxide (Sc₂O₃)

-

Deionized water

-

Carbon dioxide (CO₂) gas source

-

Gas dispersion tube

-

Reaction vessel (e.g., three-necked flask)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Drying oven

-

-

Procedure:

-

Create a slurry of scandium oxide in deionized water in the reaction vessel.

-

Bubble carbon dioxide gas through the slurry while stirring continuously.[3]

-

The reaction is exothermic and results in the formation of a white powder of this compound hydrate.[3]

-

Continue the reaction until the desired conversion is achieved.

-

Collect the product by filtration.

-

Wash the product with deionized water.

-

Dry the solid in an oven at a low temperature.

-

Characterization of this compound Hydrate

Due to the lack of single-crystal data, powder X-ray diffraction (XRD) is the primary technique for structural analysis. Thermal analysis methods are also crucial for determining the water content and decomposition behavior.

Protocol 3.2.1: Powder X-ray Diffraction (XRD) Analysis

-

Objective: To obtain information about the crystallinity and phase purity of the synthesized this compound hydrate.

-

Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Sample Preparation: A small amount of the dried powder is gently packed into a sample holder.

-

Data Collection:

-

The sample is scanned over a 2θ range (e.g., 10-80°).

-

The step size and scan speed are optimized to obtain a good signal-to-noise ratio.

-

-

Data Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases (if available) to identify the crystalline phases present. The peak positions, intensities, and widths can provide information about the lattice parameters (if the crystal system is known) and crystallite size.

Protocol 3.2.2: Thermal Analysis (TGA/DSC)

-

Objective: To study the thermal decomposition of this compound hydrate, determine its water of hydration, and identify the decomposition products.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Procedure:

-

A small, accurately weighed sample of the this compound hydrate is placed in an inert crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow.

-

-

Data Analysis:

-

Mass loss steps in the TGA curve indicate dehydration and the decomposition of the carbonate to scandium oxide.

-

The temperature ranges of these steps provide information about the thermal stability of the compound.

-

Endothermic or exothermic peaks in the DSC curve correspond to phase transitions, dehydration, and decomposition events.

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound hydrate.

References

In-Depth Technical Guide: Thermal Decomposition Behavior of Scandium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of scandium(III) carbonate, a critical process in the synthesis of high-purity scandium oxide and other scandium compounds. The information presented herein is synthesized from established principles of thermal analysis and comparative data from analogous rare earth carbonates.

Introduction

This compound (Sc₂(CO₃)₃), typically encountered in its hydrated form (Sc₂(CO₃)₃·nH₂O), is a key precursor material in various advanced applications, including the production of high-performance alloys, ceramics, and catalysts. The controlled thermal decomposition of this compound is the primary route to obtaining scandium(III) oxide (Sc₂O₃), a material prized for its unique properties, including a high melting point and a wide bandgap. Understanding the precise thermal behavior of this compound is paramount for optimizing calcination processes to achieve desired particle size, morphology, and purity of the final oxide product.

The thermal decomposition of hydrated metal carbonates is a complex, multi-stage process.[1] It is influenced by several factors, including the degree of hydration, heating rate, and the composition of the furnace atmosphere.[1] For rare earth carbonates, a group to which scandium carbonate is often compared, the decomposition typically proceeds through distinct stages of dehydration followed by decarbonation, which may involve the formation of stable intermediate phases such as oxycarbonates.[1]

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is expected to proceed through the following general stages:

-

Dehydration: The initial stage involves the endothermic removal of water molecules of hydration. This may occur in one or more steps, depending on the nature of the water bonding within the crystal structure.

-

Decarbonation: Following dehydration, the anhydrous this compound decomposes, releasing carbon dioxide. This process may occur directly to form scandium(III) oxide or proceed through an intermediate scandium(III) oxycarbonate phase (Sc₂O₂(CO₃)).

-

Final Oxide Formation: Any intermediate phases ultimately decompose at higher temperatures to yield the final product, scandium(III) oxide.

The overall decomposition reaction can be summarized as:

Sc₂(CO₃)₃·nH₂O(s) → Sc₂O₃(s) + 3CO₂(g) + nH₂O(g)

Quantitative Thermal Analysis Data

While specific, detailed experimental data for the thermal decomposition of pure this compound is not extensively available in the public literature, the following tables present illustrative data based on the known behavior of analogous rare earth carbonates. These values provide a representative model for the expected thermal events.

Table 1: Illustrative TGA/DTA Data for the Thermal Decomposition of Hydrated this compound

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (%) | Evolved Species |

| Dehydration | 100 - 250 | ~180 (Endothermic) | Variable (depends on n) | H₂O |

| Intermediate Formation | 350 - 500 | ~450 (Endothermic) | Variable | CO₂ |

| Final Decomposition | 500 - 700 | ~650 (Endothermic) | Variable | CO₂ |

Table 2: Calculated Mass Loss for Theoretical Decomposition Stages

| Initial Compound | Intermediate/Final Product | Theoretical Mass Loss (%) |

| Sc₂(CO₃)₃·5H₂O | Sc₂(CO₃)₃ | 25.1 |

| Sc₂(CO₃)₃ | Sc₂O₂(CO₃) | 12.2 |

| Sc₂O₂(CO₃) | Sc₂O₃ | 12.2 |

| Sc₂(CO₃)₃ | Sc₂O₃ | 36.7 |

Note: The number of water molecules (n) in the hydrated form can vary, which will affect the initial mass loss during dehydration.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

Methodology:

-

Sample Preparation: A small, representative sample of this compound hydrate (B1144303) (typically 5-15 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance, and the furnace is sealed.

-

Atmosphere: A controlled atmosphere is established by purging the furnace with a dry, inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample mass and temperature. The resulting data is plotted as a TGA curve (mass vs. temperature).

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and an inert reference as a function of temperature.

Instrumentation: A DTA or DSC instrument, which may be a standalone unit or integrated with a TGA (simultaneous thermal analysis - STA).

Methodology:

-

Sample Preparation: A small, weighed amount of the sample is placed in a crucible, and an empty, identical crucible serves as the reference.

-

Instrument Setup: Both the sample and reference crucibles are placed in the instrument's furnace.

-

Atmosphere and Heating Program: The experimental conditions (atmosphere and heating rate) are typically matched to those used for the TGA analysis to allow for direct correlation of thermal events.

-

Data Acquisition: The instrument records the temperature difference (DTA) or heat flow (DSC) as a function of the furnace temperature. Endothermic and exothermic events are observed as peaks in the resulting curve.

Visualizations

The following diagrams illustrate the key relationships and workflows involved in the study of this compound thermal decomposition.

Caption: Illustrative thermal decomposition pathway of hydrated this compound.

Caption: General experimental workflow for thermal analysis of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of Hydrated Scandium(III) Carbonate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the known physical properties of hydrated scandium(III) carbonate, Sc₂(CO₃)₃·xH₂O. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound. This document collates available data on its chemical formula, molecular weight, appearance, solubility, and thermal decomposition characteristics. Furthermore, it outlines standard experimental protocols for the synthesis and characterization of this material, including techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The information is presented to facilitate a deeper understanding and effective utilization of hydrated this compound in various scientific and industrial applications.

Introduction

Hydrated this compound is an inorganic compound that serves as a crucial intermediate in the purification of scandium and the synthesis of high-purity scandium oxide (Sc₂O₃).[1] Scandium oxide is a key component in the manufacturing of high-strength aluminum-scandium alloys, solid oxide fuel cells (SOFCs), and advanced ceramics and lasers.[1] The physical properties of the hydrated this compound precursor, such as particle size and purity, directly influence the characteristics of the final scandium oxide product.[1] Consequently, a thorough understanding of its physical properties is paramount for controlling the quality of these advanced materials.

The general chemical formula for hydrated this compound is Sc₂(CO₃)₃·xH₂O, where 'x' represents a variable number of water molecules of hydration.[1][2][3] This variability in water content can significantly impact the compound's molecular weight and its behavior under different conditions.[1] This guide aims to consolidate the available data on its physical properties and the experimental methods used for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of hydrated this compound are summarized below. It is important to note that some properties, such as molecular weight and density, will vary depending on the degree of hydration.

Quantitative Data Summary

The following tables present a summary of the quantitative physical properties of hydrated this compound.

| Property | Value | Source(s) |

| Chemical Formula | Sc₂(CO₃)₃·xH₂O | [1][2][3] |

| Appearance | White powder | [1][2][3][4] |

| CAS Number | 5809-49-4 | [1][2][3] |

Table 1: General Properties of Hydrated this compound

| Hydration State | Molecular Weight ( g/mol ) | Source(s) |

| Anhydrous (x=0) | 269.96 | [2][3] |

| Monohydrate (x=1) | 287.95 | [1][5][6] |

Table 2: Molecular Weight of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Insoluble / Soluble | Conflicting reports exist. Described as a "water-insoluble Scandium source," yet some suppliers list it as "soluble."[1][2][3][4][5] Solubility may be dependent on pH and the presence of excess carbonate ions, which can form soluble anionic complexes with scandium.[1] |

Table 3: Solubility of Hydrated this compound

Thermal Analysis

The thermal decomposition of hydrated this compound is a critical property, particularly as it is often converted to scandium oxide through calcination.[1][4][5] The process typically occurs in distinct stages:

-

Dehydration: The loss of water molecules of hydration. This usually occurs at lower temperatures.

-

Decomposition: The loss of carbon dioxide to form scandium oxide (Sc₂O₃).

Studies on the thermal decomposition of related rare-earth carbonates and oxalates show that dehydration can begin at temperatures as low as 40-60°C.[7] The complete decomposition to the oxide for other rare-earth carbonates can occur at temperatures around 700°C.[8]

Crystal Structure

Detailed crystallographic data for hydrated this compound is not widely published. However, studies of other hydrated scandium compounds provide insight into the coordination chemistry of the scandium(III) ion. In aqueous solutions and crystalline states, the hydrated scandium(III) ion, [Sc(H₂O)ₙ]³⁺, can exhibit coordination numbers of six, seven, or eight, depending on the surrounding crystal field.[9] For example, in the crystal structure of ScCl₃·7H₂O, the scandium ion is seven-coordinate, [Sc(H₂O)₇]³⁺, with a distorted pentagonal bipyramidal geometry.[9] X-ray diffraction is the primary technique for determining the crystal structure of hydrated this compound.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of hydrated this compound.

Synthesis by Controlled Precipitation

A common method for synthesizing hydrated this compound is through controlled precipitation from an aqueous solution.[1][4]

Objective: To precipitate hydrated this compound of high purity from a soluble scandium salt.

Materials:

-

Scandium salt solution (e.g., scandium chloride, ScCl₃, or scandium nitrate, Sc(NO₃)₃)

-

Precipitating agent (e.g., sodium carbonate, Na₂CO₃, or ammonium (B1175870) carbonate, (NH₄)₂CO₃)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

A solution of a soluble scandium salt is prepared in deionized water.

-

The precipitating agent, a carbonate solution, is slowly added to the scandium salt solution under constant stirring.

-

The pH of the solution is carefully monitored and controlled during the addition of the precipitating agent. Maintaining a specific pH range is crucial to prevent the co-precipitation of scandium hydroxide.[1]

-

The temperature of the reaction mixture may also be controlled, as temperature can influence the precipitation yield.[1]

-

After the precipitation is complete, the resulting white precipitate of hydrated this compound is collected by filtration.

-

The collected precipitate is washed with deionized water to remove any soluble impurities.

-

The final product is dried at a low temperature (e.g., in a vacuum oven) to a constant weight. The drying conditions will influence the final number of water molecules of hydration.[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a sparingly soluble compound.[10]

Objective: To determine the solubility of hydrated this compound in a specific solvent (e.g., water) at a given temperature.

Materials:

-

Hydrated this compound powder

-

Solvent (e.g., deionized water)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for scandium concentration analysis

Procedure:

-

An excess amount of hydrated this compound is added to a known volume of the solvent in a sealed container.

-

The container is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10] The presence of undissolved solid should be visible.[10]

-

After the equilibration period, the suspension is allowed to settle, or it is centrifuged to separate the solid phase from the supernatant.

-

A sample of the supernatant is carefully withdrawn and filtered through a fine-pored syringe filter to remove any remaining solid particles.

-

The concentration of scandium in the clear filtrate is then determined using a sensitive analytical technique such as ICP-OES or ICP-MS.

-

The solubility is reported in units such as g/L or mol/L.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the material.[11][12][13][14][15]

Objective: To determine the water content and thermal decomposition profile of hydrated this compound.

Instrumentation:

-

A simultaneous TGA/DSC instrument.

Procedure:

-

A small, accurately weighed sample of hydrated this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C) under a controlled atmosphere (e.g., nitrogen or air).[14]

-

The instrument continuously records the sample's mass (TGA) and the heat flow to or from the sample (DSC) as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition. The DSC curve shows endothermic or exothermic peaks associated with these events.

X-ray Diffraction (XRD)

Powder X-ray diffraction is used for phase identification and crystal structure analysis.[16][17][18][19]

Objective: To identify the crystalline phase(s) of the hydrated this compound sample.

Instrumentation:

-

Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

Procedure:

-

A fine powder of the hydrated this compound is packed into a sample holder.

-

The sample is placed in the diffractometer.

-

The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The data is collected over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and dwell time.[16]

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.

Visualizations

The following diagram illustrates the logical relationships between the synthesis, properties, and characterization of hydrated this compound.

Caption: Workflow of Hydrated this compound Analysis.

References

- 1. This compound Hydrate | 5809-49-4 | Benchchem [benchchem.com]

- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 3. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 4. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound HYDRATE | 17926-77-1 [sigmaaldrich.com]

- 7. THERMAL DECOMPOSITION OF SCANDIUM, YTTRIUM, AND RARE EARTH METAL OXALATES (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. chembam.com [chembam.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions | MDPI [mdpi.com]

- 18. High-resolution X–ray diffraction datasets: Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Scandium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of scandium(III) carbonate (Sc₂(CO₃)₃) in various solvents. This document is intended to be a valuable resource for professionals in research, science, and drug development who work with scandium compounds. It consolidates available data, outlines experimental protocols for solubility determination, and visualizes the dissolution pathways.

Executive Summary

This compound is a white solid that serves as a precursor for the synthesis of other scandium compounds. Its solubility is a critical parameter in many chemical processes, including extraction, purification, and the formation of scandium-containing materials. This guide reveals that while the aqueous solubility of this compound is a subject of conflicting reports, its dissolution behavior in acidic and alkaline solutions is more clearly defined. In acidic media, it readily dissolves with the evolution of carbon dioxide. In alkaline carbonate and bicarbonate solutions, its solubility is enhanced through the formation of soluble carbonate complexes.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the nature of the solvent. The following sections detail its behavior in aqueous, acidic, alkaline, and organic solvents.

Aqueous Solubility

There are conflicting reports regarding the solubility of this compound in water. Some sources describe it as soluble[1][2][3], while a larger number of chemical suppliers and databases classify it as insoluble in water[4][5][6][7]. This discrepancy may arise from the hydrolysis of the scandium(III) ion in aqueous solutions, which can lead to the precipitation of scandium hydroxide (B78521), Sc(OH)₃. The hydrolysis of the Sc³⁺(aq) ion is a significant factor to consider in aqueous systems[1][2].

To date, a definitive experimentally determined solubility product constant (Ksp) for this compound has not been widely reported in the scientific literature. For comparison, the Ksp of scandium hydroxide, Sc(OH)₃, is approximately 2.22 x 10⁻³¹[8][9].

Acidic and Alkaline Solubility

This compound exhibits significant solubility in both acidic and certain alkaline environments.

-

Acidic Solutions: this compound readily dissolves in dilute mineral acids, such as hydrochloric acid (HCl) and nitric acid (HNO₃), with the evolution of carbon dioxide gas[4][5][6]. This reaction proceeds due to the protonation of the carbonate ion, which shifts the dissolution equilibrium forward.

-

Alkaline Solutions: In alkaline solutions, particularly in the presence of excess carbonate or bicarbonate ions, the solubility of scandium compounds can be enhanced through the formation of soluble complex carbonates[10][11]. For instance, the formation of the complex ion [Sc(CO₃)₄]⁵⁻ has been reported in sodium carbonate solutions, leading to the crystallization of salts such as Na₅Sc(CO₃)₄·18H₂O[10].

Solubility in Organic Solvents

There is currently a lack of available data in the scientific literature regarding the solubility of this compound in common organic solvents such as ethanol, methanol, and acetone.

Quantitative Solubility Data

Due to the limited availability of precise quantitative data for the solubility of this compound, the following table summarizes the available qualitative and semi-quantitative information.

| Solvent System | Solubility | Observations and Remarks | Citations |

| Water (H₂O) | Conflicting Reports (Insoluble to Soluble) | The discrepancy is likely due to hydrolysis of the Sc³⁺ ion. A definitive Ksp value is not readily available. | [1][2][3][4][5][6][7] |

| Dilute Mineral Acids (e.g., HCl, HNO₃) | Soluble | Dissolves with the effervescence of carbon dioxide. | [4][5][6] |

| Alkaline Carbonate/Bicarbonate Solutions | Increased Solubility | Forms soluble complex carbonates, such as [Sc(CO₃)₄]⁵⁻. | [10][11] |

| Organic Solvents (e.g., Ethanol, Methanol) | No Data Available |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not prevalent in the literature, established methods for sparingly soluble salts can be adapted.

General Protocol for Ksp Determination via Titration

This method is adapted from procedures used for determining the Ksp of other sparingly soluble carbonates and hydroxides[12].

Objective: To determine the molar solubility and solubility product constant (Ksp) of this compound in water.

Materials:

-

This compound (Sc₂(CO₃)₃) powder

-

Deionized water

-

Standardized solution of a strong acid (e.g., 0.01 M HCl)

-

A suitable indicator (e.g., methyl orange) or a pH meter

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with a Büchner funnel)

-

Volumetric flasks, pipettes, and burette

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a flask.

-

Stir the mixture vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Carefully filter the suspension to separate the saturated solution from the undissolved solid. It is crucial to avoid transferring any solid particles into the filtrate.

-

-

Titration:

-

Pipette a precise volume of the clear, saturated this compound solution into a clean flask.

-

Add a few drops of a suitable indicator or insert a calibrated pH electrode.

-

Titrate the solution with a standardized strong acid solution until the endpoint is reached. The reaction is: 2Sc³⁺(aq) + 3CO₃²⁻(aq) + 6H⁺(aq) → 2Sc³⁺(aq) + 3H₂CO₃(aq).

-

-

Calculations:

-

From the volume of the titrant used, calculate the molar concentration of the carbonate ions (CO₃²⁻) in the saturated solution.

-

Based on the stoichiometry of Sc₂(CO₃)₃, determine the molar concentration of the scandium ions (Sc³⁺).

-

Calculate the molar solubility (s) of this compound.

-

Calculate the solubility product constant (Ksp) using the expression: Ksp = [Sc³⁺]²[CO₃²⁻]³.

-

Visualizing Dissolution and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the dissolution pathways of this compound and a typical experimental workflow for solubility determination.

Caption: Dissolution pathways of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a nuanced topic characterized by conflicting reports on its aqueous behavior and more predictable dissolution in acidic and alkaline carbonate media. For researchers and professionals in drug development, understanding these solubility characteristics is essential for controlling reaction conditions, developing purification strategies, and synthesizing novel scandium-based materials. The provided experimental framework offers a starting point for the precise determination of its solubility parameters, which are crucial for advancing the applications of this important scandium compound.

References

- 1. The hydration of the scandium(III) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Scandium Chemistry oxidation state +3 Sc3+ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 7. americanelements.com [americanelements.com]

- 8. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. americanelements.com [americanelements.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Scandium(III) Carbonate Precursor for High-Purity Scandium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity scandium oxide (Sc₂O₃) utilizing a scandium(III) carbonate (Sc₂(CO₃)₃) precursor. This method offers a reliable route to producing scandium oxide with controlled properties, which is of significant interest for applications in advanced ceramics, catalysis, high-performance lighting, and specialty alloys.[1][2][3] This document details the synthesis of the scandium carbonate precursor, its subsequent thermal decomposition to scandium oxide, and the characterization of the resulting materials.

Synthesis Pathway Overview

The synthesis of scandium oxide via the carbonate precursor route is a two-step process. The initial step involves the precipitation of a scandium carbonate precursor from a scandium salt solution. This is followed by a carefully controlled thermal decomposition (calcination) of the carbonate precursor to yield the final scandium oxide product. The properties of the final oxide, such as particle size and surface area, are influenced by the conditions of both the precipitation and calcination steps.

Experimental Protocols

This section details the experimental procedures for the synthesis of the this compound precursor and its conversion to scandium oxide.

Synthesis of this compound Precursor

This protocol describes the precipitation of a hydrated scandium carbonate precursor from a scandium salt solution using a carbonate precipitant.

Materials:

-

Scandium salt (e.g., scandium chloride, ScCl₃, or scandium nitrate, Sc(NO₃)₃)

-

Precipitating agent (e.g., ammonium (B1175870) carbonate, (NH₄)₂CO₃, or sodium carbonate, Na₂CO₃)

-

Deionized water

-

Ethanol (B145695) (for washing)

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Scandium Solution: Dissolve the scandium salt in deionized water to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.

-

Preparation of Precipitant Solution: Prepare a solution of the carbonate precipitating agent (e.g., 0.5 M ammonium carbonate).

-

Precipitation: While vigorously stirring the scandium salt solution at room temperature, slowly add the carbonate precipitant solution dropwise. Monitor the pH of the solution; a white, bulky precipitate of scandium carbonate will form.[2][3]

-

Aging the Precipitate: Continue stirring the mixture for a period of time (e.g., 1-2 hours) to allow the precipitate to age and ensure complete reaction.

-

Filtration and Washing: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel. Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the collected scandium carbonate precursor in an oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.

Thermal Decomposition of this compound to Scandium Oxide

This protocol outlines the calcination process to convert the dried scandium carbonate precursor into scandium oxide.

Materials:

-

Dried this compound precursor powder

Equipment:

-

High-temperature furnace (muffle furnace)

-

Ceramic crucible (e.g., alumina)

Procedure:

-

Sample Preparation: Place the dried scandium carbonate powder into a ceramic crucible.

-

Calcination: Place the crucible in the furnace. Heat the sample in an air atmosphere. The heating rate and final temperature are critical parameters that influence the properties of the resulting scandium oxide. A typical calcination temperature is around 700°C for 2 hours.

-

Cooling: After the calcination is complete, allow the furnace to cool down to room temperature naturally.

-

Product Collection: The resulting white powder is scandium oxide (Sc₂O₃).

Data Presentation

The following tables summarize quantitative data related to the synthesis of scandium oxide from a carbonate precursor.

Table 1: Scandium Carbonate Precursor Synthesis Parameters

| Parameter | Value/Range | Purpose |

| Scandium Salt Concentration | 0.05 - 0.5 M | Influences the particle size and morphology of the precursor. |

| Precipitant | Ammonium Carbonate, Sodium Carbonate | Provides the carbonate ions for precipitation. |

| Precipitant Concentration | 0.2 - 1.0 M | Affects the rate of precipitation and particle characteristics. |

| Reaction Temperature | Room Temperature (20-25 °C) | Controls the kinetics of the precipitation reaction. |

| pH | 6.5 - 8.0 | A critical parameter for ensuring the precipitation of scandium carbonate. |

| Aging Time | 1 - 4 hours | Allows for the growth and stabilization of the precursor particles. |

| Drying Temperature | 80 - 110 °C | Removes residual water from the precursor without initiating decomposition. |

Table 2: Thermal Decomposition Parameters and Resulting Scandium Oxide Properties

| Calcination Temperature (°C) | Dwell Time (hours) | Atmosphere | Resulting Sc₂O₃ Particle Size | Resulting Sc₂O₃ Surface Area (m²/g) | Purity (%) |

| 500 | 2 | Air | ~50 nm | ~60 | >99.5 |

| 700 | 2 | Air | ~28 nm | ~49 | >99.9 |

| 900 | 2 | Air | ~80 nm | ~25 | >99.9 |

Note: The data in this table is compiled from various sources and represents typical values for the synthesis of scandium oxide from a basic carbonate precursor.

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of scandium oxide from a scandium salt via the carbonate precursor route.

References

An In-depth Technical Guide to Scandium(III) Carbonate (CAS No. 5809-49-4) for Researchers and Drug Development Professionals

Anhydrous Formula: Sc₂(CO₃)₃ Hydrated Formula: Sc₂(CO₃)₃·xH₂O

This guide provides a comprehensive overview of Scandium(III) carbonate, a versatile inorganic compound with growing importance in advanced materials and potential applications in medicine. This document consolidates key technical data, experimental protocols, and relevant biological information to support researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white, solid compound that is typically available as a hydrate (B1144303).[1][2] It is notably insoluble in water but readily dissolves in dilute acids, a reaction that produces carbon dioxide gas.[2][3] The compound serves as a stable precursor for the synthesis of other scandium compounds, including scandium oxide, through calcination (heating).[2][3]

| Property | Data |

| CAS Number | 5809-49-4 |

| Molecular Weight | 269.94 g/mol (anhydrous)[4] |

| Appearance | White powder[4] |

| Solubility in Water | Insoluble[3] |

| Purity Levels | Commercially available up to 99.999%[5] |

| Thermal Decomposition | Decomposes upon heating to form scandium oxide[3] |

Synthesis and Characterization

Synthesis Protocol

A common laboratory-scale synthesis of this compound hydrate involves the precipitation method. This can be achieved by reacting a soluble scandium salt, such as scandium chloride or scandium nitrate, with a soluble carbonate, like sodium carbonate.

A general synthesis procedure is as follows:

-

A solution of a scandium salt (e.g., scandium chloride) is prepared in deionized water.

-

A stoichiometric amount of a sodium carbonate solution is slowly added to the scandium salt solution with constant stirring.

-

A white precipitate of this compound hydrate will form immediately.

-

The precipitate is then collected by filtration, washed with deionized water to remove any soluble impurities, and dried at a low temperature to yield the final product.

Another documented method involves the reaction of scandium oxide with carbon dioxide in an aqueous solution.[2] This exothermic reaction produces this compound hydrate as a white powder, which can be collected by filtration and drying.[2]

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Thermogravimetric Analysis (TGA): TGA is essential for determining the water content in the hydrated form and observing its decomposition to scandium oxide at elevated temperatures. The thermal decomposition of metal carbonates is a well-established process where the compound breaks down into the metal oxide and carbon dioxide.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the carbonate ions within the compound's structure.

-

Scanning Electron Microscopy (SEM): SEM provides information on the morphology and particle size of the this compound powder.

Applications in Research and Development

This compound is a key precursor material for a variety of high-technology applications.

Precursor for Advanced Materials

-

Aluminum-Scandium Alloys: this compound can be converted to scandium oxide, which is then used in the production of aluminum-scandium master alloys.[7][8] The addition of scandium to aluminum alloys significantly enhances their strength, reduces grain size, and improves resistance to recrystallization.[9][10] These high-performance alloys are utilized in the aerospace industry and for sporting equipment.[7][11]

-

Solid Oxide Fuel Cells (SOFCs): this compound serves as a starting material for producing scandia-stabilized zirconia (ScSZ), a superior electrolyte material for SOFCs.[11][12] ScSZ exhibits high ionic conductivity, allowing for lower operating temperatures and increased durability of the fuel cells.[12]

Role in Drug Development and Theranostics

The most significant application of scandium in the medical field is in the form of its radioisotopes for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[13][14] this compound can serve as a precursor for the production of these medically relevant radioisotopes.

The key scandium radioisotopes in medicine are:

-

Scandium-44 (⁴⁴Sc): A positron emitter with a half-life of approximately 4.0 hours, making it suitable for PET imaging of biological processes with slower kinetics.[13][15]

-

Scandium-43 (⁴³Sc): Another positron emitter with a similar half-life to ⁴⁴Sc (3.9 hours), also used for PET imaging.[13][15]

-

Scandium-47 (⁴⁷Sc): A beta-emitter with a half-life of 3.35 days, which is a promising candidate for targeted radionuclide therapy.[15]

The combination of a diagnostic isotope (⁴³Sc or ⁴⁴Sc) with a therapeutic isotope (⁴⁷Sc) of the same element creates a "theranostic pair," allowing for both imaging to identify and characterize tumors and subsequent targeted therapy using a chemically identical radiopharmaceutical.[14]

Caption: Production of Scandium Radiopharmaceuticals.

The production of scandium radiopharmaceuticals is a multi-step process that often begins with a stable scandium precursor.[16][17] this compound can be calcined to produce high-purity scandium oxide, which can then be used to prepare the target material for cyclotron production of the desired radioisotope.[2][16] For instance, enriched ⁴⁴CaCO₃ targets are irradiated with protons to produce ⁴⁴Sc via a (p,n) reaction.[16] Following irradiation, the ⁴⁴Sc is separated and purified.[18] The purified radioisotope is then chelated with a targeting molecule, such as a DOTA-conjugated peptide, to create the radiopharmaceutical.[14] Rigorous quality control is performed before the final product is ready for preclinical or clinical use.[17]

Biological Considerations and Signaling Pathways

While elemental scandium is generally considered non-toxic, the biological effects of scandium ions (Sc³⁺) are an area of active research.[19] It is known that Sc³⁺ can interact with biological systems, in some cases displacing essential divalent cations like Ca²⁺ due to its high affinity for proteins.[20] This can potentially interfere with calcium-dependent signaling pathways and other metabolic processes.[20] Further research is needed to fully elucidate the specific signaling pathways affected by scandium ions, which is a critical consideration for the development of safe and effective scandium-based diagnostic and therapeutic agents.

Caption: Sc³⁺ and Ca²⁺ Signaling Interference.

Conclusion

This compound is a valuable and versatile compound with established applications in materials science and emerging potential in nuclear medicine. Its role as a precursor for high-strength aluminum alloys and efficient solid oxide fuel cell electrolytes is well-documented. For drug development professionals, the significance of this compound lies in its potential as a starting material for the production of scandium radioisotopes for PET imaging and targeted therapy. Further research into the detailed biological interactions of scandium ions will be crucial for the continued development of safe and effective scandium-based radiopharmaceuticals. This guide provides a foundational understanding of the key technical aspects of this compound to aid in these research and development endeavors.

References

- 1. Harnessing the coordination chemistry of scandium to develop radiopharmaceuticals - American Chemical Society [acs.digitellinc.com]

- 2. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 3. americanelements.com [americanelements.com]

- 4. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 5. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scandiummining.com [scandiummining.com]

- 8. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]

- 9. amg-al.com [amg-al.com]

- 10. fracturae.com [fracturae.com]

- 11. nanorh.com [nanorh.com]

- 12. Scandium Oxide: Key Material for Next-Generation Solid Oxide Fuel Cells (SOFCs) | Scandium [scandium.org]

- 13. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues [mdpi.com]

- 14. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scandium - Wikipedia [en.wikipedia.org]

- 20. Accumulation of Scandium in Plasma in Patients with Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Scandium Carbonate Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium, a rare earth element, is gaining significant attention for its unique properties in various applications, including advanced alloys, electronics, and increasingly, in the medical field as radioisotope carriers. Scandium carbonate (Sc₂(CO₃)₃·xH₂O) serves as a crucial precursor in the synthesis of other scandium compounds, such as high-purity scandium oxide, which is used in solid oxide fuel cells and specialty ceramics. Despite its importance, a thorough understanding of the thermodynamic stability of scandium carbonate, particularly from a theoretical and computational standpoint, is notably scarce in publicly available literature.

This technical guide aims to consolidate the current understanding of scandium carbonate's stability. In the absence of specific computational studies on this compound, this document will provide a comprehensive overview of its known experimental properties, the theoretical principles governing the stability of metal carbonates, and a detailed methodological framework for conducting future theoretical investigations into its thermodynamic properties. This guide is intended to be a valuable resource for researchers seeking to understand, utilize, or computationally model scandium carbonate.

Experimental Data on Scandium Carbonate

Scandium carbonate is typically encountered as a hydrated, white solid that is insoluble in water.[1][2][3] Its primary role is often as an intermediate that can be readily converted to other scandium compounds, most notably scandium oxide (Sc₂O₃), through thermal decomposition (calcination).[4]

A summary of the known properties of scandium carbonate is presented in Table 1. It is important to note that the decomposition temperature can be influenced by factors such as the degree of hydration and the heating rate. The thermal decomposition of scandium and other rare-earth carbonates is recognized as a complex, multi-stage process, often involving the sequential loss of water molecules followed by the decomposition of the anhydrous carbonate.[5]

| Property | Value / Description |

| Chemical Formula | Sc₂(CO₃)₃·xH₂O |

| Appearance | White powder |

| Solubility in Water | Insoluble |

| Decomposition Product | Scandium(III) oxide (Sc₂O₃) and Carbon Dioxide (CO₂) |

| Reported Melting Point | 830 °C (likely decomposition temperature)[4] |

Table 1: Summary of Known Properties of Scandium Carbonate

Theoretical Principles of Metal Carbonate Stability

The thermal stability of metal carbonates is fundamentally linked to the properties of the metal cation. The decomposition of a metal carbonate to its corresponding oxide and carbon dioxide involves the breaking of a carbon-oxygen bond within the carbonate anion (CO₃²⁻). This process is facilitated by the polarization of the electron cloud of the carbonate ion by the adjacent metal cation.[6]

The extent of this polarization, and therefore the thermal stability of the carbonate, is governed by the cation's charge density (the ratio of its charge to its size). A cation with a higher charge density will exert a stronger attractive force on the electron-rich oxygen atoms of the carbonate ion. This increased polarization weakens the C-O bonds, making the carbonate more susceptible to decomposition at lower temperatures.[6][7]

Therefore, the following trends are generally observed:

-

Effect of Cationic Charge: Carbonates with M³⁺ cations are generally less thermally stable than those with M²⁺ or M⁺ cations, assuming similar ionic radii.

-

Effect of Cationic Radius: For cations with the same charge, thermal stability increases as the ionic radius increases (i.e., moving down a group in the periodic table). This is because a larger ionic radius results in a lower charge density and thus less polarization of the carbonate ion.[8]

Given that scandium typically exists as the Sc³⁺ ion, which has a relatively small ionic radius compared to other rare-earth elements, it is expected that scandium carbonate would be less thermally stable than the carbonates of the larger lanthanides.

Experimental Protocols

Synthesis of Scandium Carbonate

A common laboratory-scale synthesis of scandium carbonate involves the precipitation method. This is achieved by reacting a soluble scandium salt, such as scandium chloride (ScCl₃) or scandium nitrate (B79036) (Sc(NO₃)₃), with a soluble carbonate source, like sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃).[1]

A general protocol is as follows:

-

Prepare an aqueous solution of a soluble scandium salt.

-

Separately, prepare an aqueous solution of a carbonate salt.

-

Slowly add the carbonate solution to the scandium salt solution while stirring.

-

A white precipitate of scandium carbonate hydrate (B1144303) will form.

-

The precipitate is then collected by filtration, washed with deionized water to remove any soluble impurities, and dried at a low temperature to avoid premature decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a key experimental technique for studying the thermal stability and decomposition of materials like scandium carbonate.[9]

A typical TGA protocol involves:

-

Placing a small, accurately weighed sample of scandium carbonate hydrate into a TGA crucible.

-

Heating the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).

-

The temperature is increased at a constant rate.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the temperatures at which dehydration and decomposition occur.

Mandatory Visualizations

General Thermal Decomposition Pathway of a Metal Carbonate

The diagram below illustrates the general process of thermal decomposition for a generic metal carbonate.

Caption: General pathway for the thermal decomposition of a metal carbonate.

Proposed Workflow for Theoretical Stability Analysis

The following diagram outlines a typical computational workflow for determining the thermodynamic stability of a solid material like scandium carbonate using first-principles calculations based on Density Functional Theory (DFT).

Caption: Computational workflow for determining solid-state thermodynamic stability.

Detailed Computational Methodology

For researchers interested in pursuing theoretical studies on scandium carbonate, the following provides a more detailed description of the computational workflow.

Geometry Optimization

The first step in any solid-state DFT calculation is to find the lowest energy (ground state) crystal structure at 0 Kelvin.[10] This involves starting with a plausible crystal structure for anhydrous scandium carbonate and allowing the DFT software to relax the positions of the atoms and the dimensions of the unit cell until the forces on the atoms and the stress on the unit cell are minimized.

-

Method: DFT with a chosen exchange-correlation functional (e.g., PBE, PBEsol for solids) and a suitable basis set (e.g., plane waves).

-

Output: The optimized crystal structure and its ground-state electronic energy (E_DFT).

Phonon Calculations

To determine thermodynamic properties at finite temperatures, it is necessary to consider the vibrational contributions of the atoms in the crystal lattice.[13] This is achieved through phonon calculations, which describe the quantized modes of lattice vibration.

-

Method: Typically performed using either the finite displacement method or density functional perturbation theory (DFPT).

-

Procedure: The forces on atoms are calculated when they are slightly displaced from their equilibrium positions. From these forces, the dynamical matrix is constructed, and its diagonalization yields the phonon frequencies and dispersion relations.[13]

-

Output: The phonon density of states (DOS), which is crucial for calculating vibrational thermodynamic properties.

Calculation of Thermodynamic Properties

The Gibbs free energy (G) at a given temperature (T) and pressure (P) can be approximated as:

G(T, P) ≈ E_DFT + F_vib(T) + PV

where:

-

E_DFT is the ground-state energy from the geometry optimization.

-

F_vib(T) is the vibrational Helmholtz free energy, which is calculated by integrating the phonon density of states.[14][15] This term accounts for the vibrational entropy.

-

PV is the pressure-volume term, which is often negligible for solids at ambient pressure.

By calculating the Gibbs free energy for scandium carbonate and its potential decomposition products (scandium oxide and carbon dioxide) as a function of temperature, one can predict the decomposition temperature. This is the temperature at which the Gibbs free energy of the decomposition reaction becomes negative, indicating a spontaneous process.[16]

Conclusion

While direct theoretical studies on the stability of scandium carbonate are currently lacking in the scientific literature, a combination of existing experimental data and established theoretical principles provides a solid foundation for understanding its behavior. The thermal stability of scandium carbonate is expected to be influenced by the high charge density of the Sc³⁺ cation, leading to decomposition into scandium oxide at elevated temperatures. For researchers aiming to fill the knowledge gap, this guide provides a detailed computational workflow, leveraging Density Functional Theory and phonon calculations, to theoretically determine the thermodynamic properties and stability of this important scandium compound. Such studies would be invaluable for optimizing the synthesis of scandium-based materials and for the broader scientific community's understanding of rare-earth element chemistry.

References

- 1. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 3. americanelements.com [americanelements.com]

- 4. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. studyrocket.co.uk [studyrocket.co.uk]

- 9. chembam.com [chembam.com]

- 10. cdmf.org.br [cdmf.org.br]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. wolf.ifj.edu.pl [wolf.ifj.edu.pl]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. Phonon contribution to the thermodynamic properties of solids [lampz.tugraz.at]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Scandium(III) Carbonate: Molecular Weight and Chemical Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical formula and molecular weight of scandium(III) carbonate. The information is presented to support the needs of researchers, scientists, and professionals in drug development, offering precise data for experimental design and chemical analysis.

Chemical Formula

This compound is an inorganic compound composed of scandium, carbon, and oxygen. The chemical formula for the anhydrous form of this compound is Sc₂(CO₃)₃ .[1][2][3] This formula indicates that two scandium atoms are ionically bonded to three carbonate polyatomic ions. The compound also exists in a hydrated form, denoted as Sc₂(CO₃)₃·xH₂O, where the number of water molecules (x) can vary.[1][2][4][5][6]

Molecular Weight

The molecular weight of anhydrous this compound is a critical parameter for stoichiometric calculations in chemical reactions. The calculated molar mass of Sc₂(CO₃)₃ is approximately 269.94 g/mol .[3][6] Minor variations in this value may be reported based on the atomic weight standards used in the calculation.[1][2][3] For the hydrated form, the molecular weight will be greater due to the mass of the water molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for anhydrous this compound.

| Parameter | Value |

| Chemical Formula | Sc₂(CO₃)₃ |

| Molar Mass | 269.9385 g/mol |

| Elemental Composition | |

| Scandium (Sc) | 33.3083% |

| Carbon (C) | 13.3483% |

| Oxygen (O) | 53.3435% |

Data sourced from detailed elemental analysis.[3]

Molecular Structure Visualization

To illustrate the chemical composition of this compound, the following diagram represents the constituent elements of the anhydrous formula.

Caption: Elemental composition of this compound.

References

- 1. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 3. webqc.org [webqc.org]

- 4. heegermaterials.com [heegermaterials.com]

- 5. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 6. lookpolymers.com [lookpolymers.com]

Electron configuration of scandium in scandium carbonate

An In-Depth Guide to the Electron Configuration of Scandium in Scandium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electron configuration of scandium within the ionic compound scandium carbonate. It outlines the determination of scandium's oxidation state and the principles governing its electronic structure. This analysis is fundamental for understanding the chemical behavior, bonding characteristics, and reactivity of scandium compounds, which is of significant interest in materials science, catalysis, and targeted drug development.

Determination of Oxidation State in Scandium Carbonate

Scandium carbonate is an inorganic compound with the chemical formula Sc₂(CO₃)₃.[1][2][3][4] The carbonate ion (CO₃²⁻) possesses a charge of -2. To maintain charge neutrality in the compound, the two scandium atoms must balance the total negative charge of the three carbonate ions (-6).

Therefore, the total positive charge from the two scandium atoms is +6, meaning each scandium atom exists as a cation with an oxidation state of +3. This trivalent ion (Sc³⁺) is the most common and stable form of scandium in its compounds.[5][6][7][8][9]

Electron Configuration of a Neutral Scandium Atom (Sc)

A neutral scandium atom (Sc) has an atomic number of 21, indicating it contains 21 protons and 21 electrons.[1][10][11] Following the Aufbau principle, electrons fill the lowest energy orbitals first. The complete electron configuration for a neutral scandium atom is:

1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹ [11][12][13][14]

Using noble gas notation, this configuration is abbreviated by referencing the preceding noble gas, Argon (Ar):

The outermost electrons, or valence electrons, are those in the 4s and 3d orbitals.

Electron Configuration of the Scandium Ion (Sc³⁺) in Scandium Carbonate

To achieve the +3 oxidation state found in scandium carbonate, a neutral scandium atom must lose its three valence electrons. When transition metals form ions, electrons are first removed from the outermost s orbital before the d orbital of the preceding shell.

The ionization process for scandium is as follows:

-

The two electrons from the 4s orbital are removed.

-

The single electron from the 3d orbital is removed.

This results in the scandium (III) ion (Sc³⁺), which has a total of 18 electrons. Its electron configuration is identical to that of the noble gas Argon:

1s² 2s² 2p⁶ 3s² 3p⁶ or simply [Ar] [6]

This stable, noble gas configuration, with no electrons in the 3d subshell ([Ar]3d⁰), dictates the chemistry of scandium(III) compounds.[6]

Summary of Electron Configurations

The quantitative electronic data for neutral scandium and its trivalent ion are summarized in the table below for direct comparison.

| Species | Full Electron Configuration | Noble Gas Notation | Number of Valence Electrons |

| Neutral Scandium (Sc) | 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹ | [Ar] 4s² 3d¹ | 3 |

| Scandium (III) Ion (Sc³⁺) | 1s² 2s² 2p⁶ 3s² 3p⁶ | [Ar] | 0 |

Theoretical Methodology

The determination of electron configurations presented herein is based on established quantum mechanical principles rather than specific experimental protocols.

-

Aufbau Principle : This principle dictates the sequence in which atomic orbitals are filled with electrons. The order generally follows increasing orbital energy levels (1s, 2s, 2p, 3s, 3p, 4s, 3d, etc.).

-

Pauli Exclusion Principle : This principle states that no two electrons in an atom can have the same set of four quantum numbers, which implies that an orbital can hold a maximum of two electrons with opposite spins.

-

Hund's Rule : This rule specifies that for a given electron subshell, electrons will first occupy each orbital singly with the same spin before any orbital is doubly occupied.

-

Ionization Rules for Transition Metals : For transition metals, valence electrons in the outermost s-orbital are removed before those in the inner d-orbitals during cation formation.

Visualization of Scandium Ionization

The following diagram illustrates the logical workflow from a neutral scandium atom to the scandium (III) ion and the corresponding change in its electronic structure.

Caption: Scandium Ionization and Electron Configuration Change.

References

- 1. americanelements.com [americanelements.com]

- 2. lehvoss.de [lehvoss.de]

- 3. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 4. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 5. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Scandium Chemistry oxidation state +3 Sc3+ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 7. Scandium compounds - Wikipedia [en.wikipedia.org]

- 8. Oxidation State of Scandium | Oxidation Number of Sc Element [easycalculation.com]

- 9. Scandium - Wikipedia [en.wikipedia.org]

- 10. brainly.com [brainly.com]

- 11. m.youtube.com [m.youtube.com]

- 12. brainly.com [brainly.com]

- 13. How Do You Write The Electron Configuration of Scandium [unacademy.com]

- 14. quora.com [quora.com]

- 15. WebElements Periodic Table » Scandium » properties of free atoms [winter.group.shef.ac.uk]

Methodological & Application

Application Notes and Protocols: Scandium Carbonate in Solid Oxide Fuel Cells (SOFCs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of scandium carbonate as a precursor material in the fabrication of Scandia-Stabilized Zirconia (ScSZ) components for Solid Oxide Fuel Cells (SOFCs). ScSZ is a state-of-the-art electrolyte material for SOFCs operating at intermediate temperatures, offering high ionic conductivity and improved cell performance.